molecular formula C18H20N2O2 B5976051 N-{2-[(2-ethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide

N-{2-[(2-ethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide

Katalognummer B5976051
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: YGENMRFXUGQXKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(2-ethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide, commonly known as EK-1, is a synthetic compound that belongs to the family of benzamides. It is a potent inhibitor of the protein kinase CK2, which is involved in the regulation of many cellular processes, including cell growth, proliferation, and survival. EK-1 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer and other diseases.

Wirkmechanismus

The mechanism of action of EK-1 involves the inhibition of CK2, which is a serine/threonine protein kinase that regulates the activity of many signaling pathways involved in cell growth, proliferation, and survival. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. EK-1 binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and physiological effects
EK-1 has been shown to have several biochemical and physiological effects, including the inhibition of CK2 activity, the induction of apoptosis, and the suppression of tumor growth and metastasis. In addition, EK-1 has been shown to increase the sensitivity of cancer cells to chemotherapy and radiotherapy, suggesting that it could be used in combination with other anticancer agents.

Vorteile Und Einschränkungen Für Laborexperimente

EK-1 has several advantages for lab experiments, including its potent and selective inhibition of CK2, its ability to induce apoptosis and inhibit tumor growth, and its potential for use in combination with other anticancer agents. However, the synthesis of EK-1 is a complex process that requires expertise in organic chemistry, and its efficacy and safety in humans have not been fully established.

Zukünftige Richtungen

There are several future directions for the research and development of EK-1, including the following:
1. Clinical trials: The efficacy and safety of EK-1 in humans need to be evaluated in clinical trials to determine its potential as a therapeutic agent for the treatment of cancer and other diseases.
2. Combination therapy: EK-1 could be used in combination with other anticancer agents to improve their efficacy and overcome drug resistance.
3. Drug delivery systems: Novel drug delivery systems could be developed to improve the pharmacokinetics and bioavailability of EK-1 and enhance its therapeutic potential.
4. Molecular imaging: Molecular imaging techniques could be used to monitor the biodistribution and pharmacokinetics of EK-1 in vivo and evaluate its efficacy in real-time.
5. Mechanistic studies: Further mechanistic studies are needed to elucidate the signaling pathways and molecular targets involved in the anticancer activity of EK-1 and identify potential biomarkers for patient selection and monitoring.
Conclusion
EK-1 is a promising synthetic compound that has shown remarkable anticancer activity in preclinical studies. Its potent and selective inhibition of CK2 makes it a potential therapeutic agent for the treatment of cancer and other diseases. Further research is needed to evaluate its efficacy and safety in humans and identify its potential as a combination therapy with other anticancer agents.

Synthesemethoden

The synthesis of EK-1 involves the reaction of 2-ethylphenylamine with 2-oxo-N-methylacetamide, followed by the reaction of the resulting intermediate with benzoyl chloride. The final product is obtained through purification by column chromatography. The synthesis of EK-1 is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

EK-1 has been extensively studied in preclinical models of cancer, where it has shown remarkable anticancer activity. In vitro studies have demonstrated that EK-1 inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death, in various cancer cell lines, including breast, prostate, lung, and colon cancer. In vivo studies have shown that EK-1 suppresses tumor growth and metastasis in mouse models of breast and prostate cancer.

Eigenschaften

IUPAC Name

N-[1-(2-ethylanilino)-1-oxopropan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-14-9-7-8-12-16(14)20-17(21)13(2)19-18(22)15-10-5-4-6-11-15/h4-13H,3H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGENMRFXUGQXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(C)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-ethylanilino)-1-oxopropan-2-yl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.